molecular formula C15H10ClN3O4S B2592292 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide CAS No. 300712-72-5

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide

Cat. No. B2592292
CAS RN: 300712-72-5
M. Wt: 363.77
InChI Key: BOQFCBLKYMNBKC-UHFFFAOYSA-N
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Description

“2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide” is a chemical compound with the molecular formula C10H9ClN2O2S . It has a molecular weight of 256.71 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9ClN2O2S/c1-15-6-2-3-7-8(4-6)16-10(12-7)13-9(14)5-11/h2-4H,5H2,1H3,(H,12,13,14) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 169-172 degrees Celsius .

Scientific Research Applications

Antibacterial Activity

Benzothiazole derivatives, including compounds similar to "2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide," have been synthesized and shown potent antibacterial activity against Pseudomonas aeruginosa, a pathogen known for its resistance to antimicrobial agents. These compounds were synthesized through a series of reactions, including condensation and substitution processes, and their antibacterial efficacy was evaluated using the cup plate method. Notably, compounds such as K-03, K-05, and K-06 exhibited significant antibacterial activity, underscoring the potential of methoxy substituted benzothiazole derivatives in combating bacterial infections (Gupta, 2018).

Anticancer Potential

In the realm of cancer research, benzothiazole derivatives have been explored for their cytotoxic effects against various cancer cell lines. The synthesis and cytotoxicity evaluation of 6‐Pyrrolidinyl‐2‐(2‐Substituted Phenyl)‐4‐Quinazolinones revealed that these compounds, derived from a similar process involving benzothiazole synthesis, showed significant cytotoxic effects, particularly against human monocytic leukemia cells (U937) and mouse monocytic leukemia cells (WEHI-3). This suggests a promising avenue for developing anticancer agents based on benzothiazole frameworks (Hour et al., 2007).

Anticonvulsant and Sedative Effects

A study on 4-thiazolidinone derivatives, which share structural similarities with "this compound," revealed their potential as anticonvulsant agents. These compounds demonstrated significant anticonvulsant activity in various models, with one compound, in particular, showing sedative-hypnotic activity without impairing learning and memory. This indicates the therapeutic potential of benzothiazole derivatives in treating convulsions and possibly other neurological conditions (Faizi et al., 2017).

Material Science Applications

Beyond biomedical applications, benzothiazole derivatives have been investigated in material science for their optical and thermal properties. For instance, the synthesis and characterization of heterocyclic compounds like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide revealed properties conducive to applications in nonlinear optics (NLO) and other material science fields. The compound exhibited significant second harmonic generation (SHG) efficiency, indicative of its potential in photonics and as a functional material in various technological applications (Prabukanthan et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not provided in the sources I found .

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O4S/c1-23-9-3-5-12-13(7-9)24-15(17-12)18-14(20)10-6-8(19(21)22)2-4-11(10)16/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQFCBLKYMNBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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